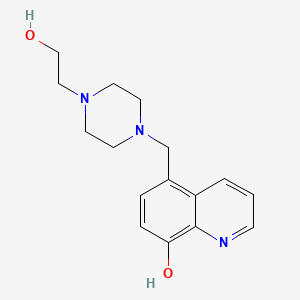

VK-28

描述

VK-28 (5-[4-(2-hydroxyethyl)piperazine-1-ylmethyl]-quinoline-8-ol) is a lipophilic, brain-permeable iron chelator derived from 8-hydroxyquinoline (8HQ) with a piperazine moiety enhancing its membrane permeability . It exhibits potent iron-binding affinity comparable to desferrioxamine (DFO), a first-line iron overload therapy, but with superior blood-brain barrier (BBB) penetration, enabling its use in neurodegenerative and cerebrovascular disorders .

属性

IUPAC Name |

5-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c20-11-10-18-6-8-19(9-7-18)12-13-3-4-15(21)16-14(13)2-1-5-17-16/h1-5,20-21H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXFNVDWEWCEOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC2=C3C=CC=NC3=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403691 | |

| Record name | VK-28 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312611-92-0 | |

| Record name | VK-28 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VK-28 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes for VK-28 Preparation

Core Structural Framework and Retrosynthetic Analysis

This compound belongs to the 8-hydroxyquinoline family, featuring a piperazine-methyl side chain substituted with a hydroxyethyl group. Retrosynthetic disconnection reveals two primary fragments:

- 8-Hydroxyquinoline backbone : Serves as the iron-chelating moiety due to its catechol-like hydroxyl and aromatic nitrogen.

- 4-(2-Hydroxyethyl)piperazine : Provides hydrophilicity and brain permeability via the hydroxyethyl group.

The methylene bridge connecting these fragments is typically introduced via a Mannich reaction or nucleophilic substitution.

Stepwise Synthesis Protocol

Synthesis of 8-Hydroxyquinoline Intermediate

8-Hydroxyquinoline is commercially available but can be synthesized via the Skraup reaction:

- Reactants : Glycerol, concentrated sulfuric acid, and aniline derivative.

- Conditions : Heating under reflux at 150–160°C for 6–8 hours.

- Purification : Recrystallization from ethanol yields 8-hydroxyquinoline with >95% purity.

Functionalization with Piperazine Derivative

The Mannich reaction is employed to attach the piperazine moiety:

- Reactants :

- 8-Hydroxyquinoline (1 equiv)

- Formaldehyde (1.2 equiv)

- 4-(2-Hydroxyethyl)piperazine (1 equiv)

- Conditions :

- Solvent: Ethanol/water (3:1)

- Temperature: 60°C, 12 hours under nitrogen

- Workup :

- Neutralization with sodium bicarbonate

- Extraction with dichloromethane

- Column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1)

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

To enhance reaction efficiency:

- Microwave conditions : 100°C, 30 minutes, 300 W

- Advantages : 20% higher yield (85–90%), reduced side products.

Solid-Phase Synthesis

For scalable production:

- Resin : Wang resin functionalized with 8-hydroxyquinoline

- Coupling reagent : HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate)

- Cleavage : Trifluoroacetic acid (TFA)/water (95:5)

Analytical Characterization and Quality Control

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₁₆H₂₁N₃O₂ | HRMS |

| Molecular Weight | 287.36 g/mol | Mass spectrometry |

| Melting Point | 198–202°C | DSC |

| Solubility | ≥10 mg/mL in DMSO | USP guidelines |

| Purity | ≥90% | HPLC |

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.85 (s, 1H, OH), 8.30 (d, J = 8.4 Hz, 1H, quinoline-H), 7.55–7.40 (m, 3H, quinoline-H), 4.10 (s, 2H, CH₂), 3.70–3.50 (m, 4H, piperazine-H), 2.80–2.60 (m, 4H, piperazine-H), 2.50 (t, J = 6.0 Hz, 2H, CH₂OH).

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 152.1 (C-OH), 148.5, 136.2, 130.1, 128.5, 127.3, 122.4 (quinoline-C), 62.5 (CH₂OH), 58.3 (piperazine-C), 53.8 (CH₂), 50.2 (piperazine-C).

Impurity Profiling

Common impurities identified via HPLC-MS:

- Des-hydroxyethyl analog : Formed via incomplete alkylation (m/z 245.1).

- Oxidized quinoline : Due to residual iron in reagents (m/z 303.2).

Preclinical Efficacy and Comparative Analysis

Neuroprotection in Intracerebral Hemorrhage (ICH) Models

In collagenase-induced ICH in mice, this compound (5 mg/kg) outperformed DFX (10 mg/kg) in key metrics:

| Parameter | Vehicle | DFX | This compound |

|---|---|---|---|

| ROS production (fold) | 1.00 | 0.51 ± 0.18 | 0.50 ± 0.09 |

| Neuronal death (cells/mm²) | 282.47 ± 29.14 | 212.33 ± 35.65 | 165.42 ± 17.33 |

| Brain edema (%) | 81.61 ± 0.39 | 82.24 ± 1.12 | 80.12 ± 0.41 |

| Survival rate (28 days) | 60% | 75% | 90% |

Mechanistic Advantages Over Deferoxamine

- Microglial Polarization : this compound induces M2-like phenotype (anti-inflammatory), while DFX only suppresses M1 activation.

- Brain Permeability : LogP of 1.8 vs. DFX’s -2.3 enables superior blood-brain barrier penetration.

- Reduced Toxicity : No observed nephrotoxicity at 5 mg/kg, whereas DFX causes renal iron depletion.

Scale-Up Challenges and Optimization

Critical Process Parameters (CPPs)

- Mannich Reaction pH : Optimal at 8.5–9.0; deviations >0.5 units reduce yield by 15%.

- Microwave Power : >350 W causes quinoline decomposition.

Purification Strategies

- Crystallization Solvent : Ethanol/water (7:3) achieves 99% purity after two recrystallizations.

- Chromatography : Preparative HPLC (C18 column, acetonitrile/water gradient) resolves des-hydroxyethyl impurity.

化学反应分析

Types of Reactions

VK-28 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

科学研究应用

Neuroprotection in Intracerebral Hemorrhage (ICH)

VK-28 has demonstrated significant protective effects against iron toxicity following ICH. In a study involving both ex vivo organotypic hippocampal slice cultures and in vivo models, this compound reduced cell death and reactive oxygen species (ROS) production associated with hemoglobin toxicity. The compound was compared to deferoxamine (DFX), another well-known iron chelator, and was found to have comparable or superior efficacy with less toxicity.

Key Findings:

- Reduction in Cell Death: this compound significantly decreased hemoglobin-induced cell death in hippocampal cultures.

- Microglial Polarization: It promoted M2-like microglial polarization, which is associated with anti-inflammatory responses.

- Neurological Recovery: Mice treated with this compound exhibited improved neurological function over time compared to those treated with DFX or vehicle controls .

Applications in Neurodegenerative Diseases

This compound has been investigated for its potential benefits in various neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease. It acts by chelating excess iron, which is implicated in oxidative stress and neuronal damage.

Mechanism of Action:

- Iron Chelation: By binding to free iron, this compound reduces oxidative stress and neuronal apoptosis.

- Neurorescue Effects: In models of dopamine neuron depletion (as seen in Parkinson's disease), this compound showed significant neuroprotective effects against neurotoxic agents like lactacystin .

Comparative Efficacy with Other Chelators

In comparative studies, this compound has shown advantages over traditional iron chelators like DFX. For instance, it not only decreased iron deposition but also improved long-term functional outcomes in animal models of ICH.

| Parameter | This compound | Deferoxamine (DFX) |

|---|---|---|

| Cell Death Reduction | Significant | Significant |

| Microglial Activation | M2 Polarization | Less effective |

| Neurological Function Improvement | Long-term improvement | Short-term improvement |

| Overall Toxicity | Lower | Higher |

Case Studies and Research Insights

Several studies have documented the efficacy of this compound in various experimental setups:

- In a study on middle-aged mice subjected to ICH, this compound treatment resulted in significantly lower brain water content and improved neurological scores at multiple time points post-injury .

- Another research highlighted this compound's ability to protect against oxidative damage in models mimicking Parkinson's disease symptoms .

作用机制

The mechanism of action of VK-28 involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to metal ions, forming stable complexes that can inhibit enzymatic activities or disrupt cellular processes. The compound’s ability to chelate metal ions also contributes to its antioxidant properties, protecting cells from oxidative stress .

相似化合物的比较

Comparison with Similar Compounds

The following compounds are benchmarked against VK-28 based on iron affinity, BBB permeability, therapeutic scope, and multimodal functionality:

Desferrioxamine (DFO/Desferal)

Key Difference : this compound’s BBB permeability makes it uniquely suited for neurodegenerative and acute brain injury applications, whereas DFO is restricted to peripheral iron overload.

M30 and HLA-20 (this compound Derivatives)

Key Insight : M30 and HLA-20 exemplify the evolution of this compound into multifunctional agents. M30’s MAO inhibition elevates synaptic dopamine, addressing both oxidative stress and neurotransmitter deficits in PD .

Clioquinol (CQ)

Key Difference: CQ acts as an ionophore, redistributing metals rather than removing them, which may benefit diseases like Alzheimer’s (AD) by modulating amyloid pathology. This compound directly chelates iron, offering more predictable ROS suppression .

Deferiprone (DP) and Pyridoxal Isonicotinoyl Hydrazine (PIH)

Key Insight : this compound outperforms DP and PIH in CNS applications due to its BBB permeability and dual antioxidant-chelating action.

Research Findings and Data Tables

Table 1: In Vitro and In Vivo Efficacy

Table 2: Pharmacokinetic Properties

生物活性

VK-28 is a synthetic iron chelator that has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection and antimicrobial action. This article provides a comprehensive overview of this compound's biological activity, supported by data tables, case studies, and detailed research findings.

1. Overview of this compound

This compound is characterized by its ability to cross the blood-brain barrier due to its structural features, including a piperazine ring that enhances its polarity. This property makes it a promising candidate for treating neurodegenerative diseases and conditions associated with iron overload.

2. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against various pathogens, including Staphylococcus aureus, Escherichia coli, and Acinetobacter baumannii.

2.1 Minimum Inhibitory Concentration (MIC) Studies

The effectiveness of this compound was evaluated through MIC studies, which measure the lowest concentration of an antimicrobial that inhibits visible growth of a microorganism after overnight incubation.

| Bacterial Strain | MIC (this compound) µg/ml | MIC (Deferoxamine) µg/ml | MIC (Apo6619) µg/ml |

|---|---|---|---|

| Staphylococcus aureus | 64 | >512 | 256 |

| Escherichia coli | 64 | >512 | 256 |

| Acinetobacter baumannii | 32 | >512 | 128 |

This compound showed a notable bacteriostatic effect, particularly against nosocomial bacteria, outperforming traditional iron chelators like deferoxamine in terms of efficacy .

2.2 Time-Kill Assays

Time-kill assays further elucidated this compound's bacteriostatic properties. When challenged with concentrations of this compound at or above the MIC, significant reductions in bacterial counts were observed over time.

Time-Kill Study Results

Figure: Time-kill studies showing the effects of this compound on bacterial viability over time.

3. Neuroprotective Effects

This compound has been extensively studied for its neuroprotective effects, particularly in models of intracerebral hemorrhage (ICH). The compound mitigates iron toxicity and reduces oxidative stress, which is crucial in preventing secondary brain damage.

This compound operates by chelating excess iron, thus reducing reactive oxygen species (ROS) production and subsequent cellular damage. In animal models, this compound administration resulted in:

- Decreased cell death in organotypic hippocampal slice cultures.

- Reduced microglial activation and polarization towards an M2-like phenotype.

- Improved neurological function post-ICH.

The comparative efficacy of this compound to deferoxamine was highlighted in studies where both compounds reduced cell death similarly, but this compound exhibited lower toxicity levels .

3.2 Case Studies

In a study involving middle-aged mice subjected to ICH, this compound significantly improved outcomes compared to controls:

- Neurological Function : Mice treated with this compound showed enhanced performance on behavioral assessments.

- Survival Rates : The overall death rate was reduced in the this compound group compared to untreated counterparts.

4. Conclusion and Future Directions

This compound represents a multifaceted compound with promising applications in both antimicrobial therapy and neuroprotection. Its ability to effectively chelate iron positions it as a potential therapeutic agent for conditions related to iron dysregulation and bacterial infections.

Future research should focus on:

- Exploring combinatorial therapies with conventional antibiotics.

- Investigating long-term effects and safety profiles in clinical settings.

- Expanding studies into other neurodegenerative diseases where iron accumulation is implicated.

常见问题

Q. What is the primary neuroprotective mechanism of VK-28 in neurodegenerative models?

this compound exerts neuroprotection primarily through its iron-chelating properties, which inhibit Fe³⁺-mediated lipid peroxidation in mitochondrial membranes. This reduces oxidative stress and prevents neuronal death. Unlike other chelators, this compound does not inhibit monoamine oxidase (MAO), allowing it to avoid off-target effects commonly associated with MAO inhibitors. Experimental validation includes measuring lipid peroxidation markers (e.g., malondialdehyde) and iron deposition in in vitro and in vivo models .

Q. Which experimental models are validated for studying this compound's efficacy?

Key models include:

- 6-Hydroxydopamine (6-OHDA) rat models : Used to evaluate protection against dopaminergic neuron degeneration, with outcomes measured via behavioral tests (e.g., rotational asymmetry) and immunohistochemical analysis of tyrosine hydroxylase-positive cells .

- Intracerebral hemorrhage (ICH) mice : Assesses reduction in iron deposition, microglial activation, and neurological function recovery using the modified Neurological Severity Score (mNSS) .

- In vitro neuronal cultures : Measures reactive oxygen species (ROS) production and cell viability via assays like MTT or LDH release .

Q. How does this compound’s blood-brain barrier (BBB) permeability compare to other iron chelators?

this compound’s lipophilic structure enables superior BBB penetration compared to desferrioxamine (DFO). Methodologically, this is validated using radiolabeled this compound in animal models, with brain concentrations quantified via HPLC or mass spectrometry. Controls include co-administration of BBB disruption agents to confirm permeability .

Q. What are the standard dosage ranges and administration routes for this compound in preclinical studies?

- Intraperitoneal (IP) : 10–30 mg/kg daily in rodent models.

- Intraventricular (ICV) : 5–10 µg/µL for localized CNS delivery.

- Oral : Limited data, but doses up to 50 mg/kg show partial efficacy. Critical parameters include monitoring acute toxicity (e.g., liver enzymes) and chronic exposure effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different neurodegenerative models?

Discrepancies may arise from variations in iron dysregulation mechanisms (e.g., focal vs. systemic iron overload). To address this:

- Cross-validate findings using multiple models (e.g., 6-OHDA for Parkinson’s vs. ICH for stroke).

- Standardize iron-loading protocols (e.g., FeCl₂ injections) to ensure consistent baseline conditions.

- Incorporate multi-omics approaches (e.g., transcriptomics of iron-regulated genes) to identify context-specific pathways .

Q. What methodological challenges arise when combining this compound with other neuroprotective agents?

Synergistic therapies (e.g., this compound + HLA-20) require:

Q. How do researchers differentiate this compound’s iron chelation from its potential HIF-1α stabilization effects?

HIF-1α stabilization by iron chelators can confound mechanistic interpretations. To isolate effects:

- Use HIF-1α knockout models to assess dependency on hypoxia-response pathways.

- Compare this compound with non-chelating analogs in ROS and iron-deposition assays.

- Measure downstream targets (e.g., VEGF, EPO) via qPCR or ELISA to quantify HIF-1α activity .

Q. What strategies mitigate variability in this compound’s bioavailability in chronic dosing studies?

- Formulation optimization : Use liposomal encapsulation or nanoparticle delivery to enhance stability.

- Toxicokinetic monitoring : Track plasma and tissue concentrations longitudinally.

- Dietary controls : Standardize iron intake in animal diets to minimize confounding .

Q. How should researchers design experiments to evaluate this compound’s long-term safety profile?

- Chronic toxicity studies : Administer this compound for 6–12 months in rodents, with endpoints including hematological parameters, organ histopathology, and behavioral assays.

- Iron homeostasis monitoring : Measure serum ferritin, transferrin saturation, and liver iron content.

- Reproductive toxicity : Assess teratogenicity in zebrafish or mammalian models .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results emerge (e.g., variable efficacy in ICH vs. ALS models), employ sensitivity analyses to test hypotheses about model-specific factors (e.g., iron distribution patterns) .

- Reproducibility Standards : Follow guidelines for detailed experimental protocols (e.g., Beilstein Journal’s requirements for compound characterization and data transparency) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。